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Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

The core innovation of repotrectinib is its low molecular weight, macrocyclic structure [1] [2]. This
compact, three-dimensional design allows it to bind more effectively within the ATP-binding pocket of the
target kinases, avoiding the steric hindrance caused by mutations in the solvent-front region [3] [4]. These
mutations (such as ROS1 G2032R Ap KG1202R TRKAGS%R) are a major mechanism of acquired resistance
to drugs like crizotinib, lorlatinib, entrectinib, and larotrectinib [1] [4]. Repotrectinib's macrocyclization

strategy enables it to potently inhibit both the wild-type kinases and these resistant mutants [2].

The following diagram illustrates the primary signaling pathways targeted by repotrectinib and the key

mutations it overcomes.
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Repotrectinib inhibits oncogenic kinases and overcomes resistance mutations to block tumor-promoting

signaling.

Quantitative Potency Data

Repotrectinib demonstrates potent inhibition at the nanomolar level across its primary targets, including key

resistance mutants. The table below summarizes its half-maximal inhibitory concentration (ICs) values from

cell-free assays [5].

Kinase Target ICs0 (NM) Notes
WT ALK 1.01 Wild-type kinase
ALKL1196M 1.08 Gatekeeper mutation
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Kinase Target ICs0 (NM) Notes

ALKG1202R 1.26 Solvent-front mutation

ROS1 Not specified in table Also potently inhibited [1]

TRK Receptors Not specified in table Pan-TRK inhibitor (TRKA, TRKB, TRKC) [1]

In cellular models, repotrectinib also acts as a potent SRC inhibitor (IC5; = 5.3 nM), which may help

suppress cancer cell metastasis [5].

Experimental Evidence and Protocols

Preclinical studies validate repotrectinib's efficacy across various cancer models, particularly where solvent-

front mutations drive resistance.

¢ In Vitro Antiproliferative Assays: Treatment of ALK-addicted neuroblastoma cell lines (CLB-BAR,
CLB-GE, Kelly) with repotrectinib reduced proliferation with IC5g values in the nanomolar range
(approximately 124-311 nM). Viability was assessed using assays like Alamar Blue after 96 hours of
drug treatment [3] [6].

e Analysis of Apoptosis: In ALK-addicted cells, repotrectinib treatment induced apoptosis, evidenced
by increased cleaved PARP and positive staining for Annexin VIPI detected by western blot and flow
cytometry, respectively [3].

¢ In Vivo Xenograft Models: In patient-derived xenograft (PDX) models of neuroblastoma,
repotrectinib monotherapy showed notable anti-tumor activity and significantly prolonged event-free
survival compared to vehicle or other ALK inhibitors [6].

Broader Signaling Pathway Inhibition

Beyond its primary targets, repetrectinib inhibits critical oncogenic signaling pathways. In neuroblastoma
cell lines, treatment with repeotrectinib reduced phosphorylation of not only ALK but also key downstream
effectors including ERK, AKT, STAT3, and p70 S6K [3] [6]. It also directly inhibits SRC and FAK
kinases, which are implicated in tumor cell invasion and metastasis [6] [5]. This multi-kinase profile may

provide a broader therapeutic advantage in heterogeneous tumors.
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Current Clinical Status

Based on its promising preclinical profile, repotrectinib has advanced into clinical development. A first-in-
human Phase 1/2 clinical trial (NCT03093116, TRIDENT-1) is ongoing to evaluate its safety and efficacy
in patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements [3] [7]. The
drug has shown clinical proof of concept, achieving confirmed responses in patients with ROS1 or NTRK3

fusion-positive cancers who had relapsed on earlier-generation TKIs due to solvent-front mutations [4].

In summary, repotrectinib's compact macrocyclic structure is a key differentiator that enables it to address a
significant unmet need in targeted oncology. Its ability to potently inhibit a spectrum of kinase targets and

overcome recalcitrant resistance mutations makes it a compelling candidate for further clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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